REACTION_SMILES
|
[C:1](=[O:2])([O-:3])[O-:4].[C:7](=[O:8])([CH3:9])[O:10][c:11]1[cH:12][c:13]([C:17]2([CH3:37])[CH:18]([CH3:36])[CH2:19][N:20]([CH2:23][CH:24]([C:25](=[O:26])[O:27][CH3:28])[CH2:29][c:30]3[cH:31][cH:32][cH:33][cH:34][cH:35]3)[CH2:21][CH2:22]2)[cH:14][cH:15][cH:16]1.[CH3:39][OH:40].[K+:5].[K+:6].[OH2:38]>>[OH:10][c:11]1[cH:12][c:13]([C:17]2([CH3:37])[CH:18]([CH3:36])[CH2:19][N:20]([CH2:23][CH:24]([C:25](=[O:26])[O:27][CH3:28])[CH2:29][c:30]3[cH:31][cH:32][cH:33][cH:34][cH:35]3)[CH2:21][CH2:22]2)[cH:14][cH:15][cH:16]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(Cc1ccccc1)CN1CCC(C)(c2cccc(OC(C)=O)c2)C(C)C1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(Cc1ccccc1)CN1CCC(C)(c2cccc(O)c2)C(C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1](=[O:2])([O-:3])[O-:4].[C:7](=[O:8])([CH3:9])[O:10][c:11]1[cH:12][c:13]([C:17]2([CH3:37])[CH:18]([CH3:36])[CH2:19][N:20]([CH2:23][CH:24]([C:25](=[O:26])[O:27][CH3:28])[CH2:29][c:30]3[cH:31][cH:32][cH:33][cH:34][cH:35]3)[CH2:21][CH2:22]2)[cH:14][cH:15][cH:16]1.[CH3:39][OH:40].[K+:5].[K+:6].[OH2:38]>>[OH:10][c:11]1[cH:12][c:13]([C:17]2([CH3:37])[CH:18]([CH3:36])[CH2:19][N:20]([CH2:23][CH:24]([C:25](=[O:26])[O:27][CH3:28])[CH2:29][c:30]3[cH:31][cH:32][cH:33][cH:34][cH:35]3)[CH2:21][CH2:22]2)[cH:14][cH:15][cH:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(Cc1ccccc1)CN1CCC(C)(c2cccc(OC(C)=O)c2)C(C)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(Cc1ccccc1)CN1CCC(C)(c2cccc(O)c2)C(C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |